molecular formula C8H7Cl2NO B14806953 3,5-Dichloro-4-cyclopropoxypyridine

3,5-Dichloro-4-cyclopropoxypyridine

Cat. No.: B14806953
M. Wt: 204.05 g/mol
InChI Key: HMGKJBIWXWOQDT-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-cyclopropoxypyridine is a chemical compound belonging to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a cyclopropoxy group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-cyclopropoxypyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the cyclopropoxy group. One common method involves the reaction of 3,5-dichloropyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-cyclopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3,5-Dichloro-4-cyclopropoxypyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-pyridinecarboxaldehyde
  • 3,5-Dichloro-4-iodopyridine
  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Uniqueness

3,5-Dichloro-4-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other chloropyridines.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

3,5-dichloro-4-cyclopropyloxypyridine

InChI

InChI=1S/C8H7Cl2NO/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

HMGKJBIWXWOQDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2Cl)Cl

Origin of Product

United States

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